N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide
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Overview
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrazine core, which is a fused heterocyclic system, and a methoxybenzamide moiety, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide Similar compounds have been reported to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
The exact mode of action of This compound Similar compounds have shown to inhibit the growth of bacterial cells The compound may interact with its targets, leading to changes that inhibit the growth of the bacteria
Biochemical Pathways
The biochemical pathways affected by This compound Given its potential antibacterial activity, it might interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition
Result of Action
The molecular and cellular effects of the action of This compound Similar compounds have shown antibacterial activities, suggesting that the compound may lead to the death or growth inhibition of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Reduction: This reaction can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Comparison with Similar Compounds
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide can be compared with other triazolopyrazine derivatives, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety: These compounds have shown potential as c-Met kinase inhibitors and exhibit significant anticancer activity.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These derivatives are known for their anti-inflammatory and antidiabetic properties.
N-acyltriazolopiperazine neurokinin-3 receptor antagonists: These compounds are being explored for their potential in treating sex hormone disorders.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound with significant potential in various scientific and industrial applications.
Properties
IUPAC Name |
2-methoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-22-10-5-3-2-4-9(10)13(20)16-8-11-17-18-12-14(21)15-6-7-19(11)12/h2-7H,8H2,1H3,(H,15,21)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPXQCYLGGPEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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